molecular formula C20H28N4O4S B2466850 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide CAS No. 850935-77-2

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide

Cat. No. B2466850
CAS RN: 850935-77-2
M. Wt: 420.53
InChI Key: JMQRVGMTYXDYRI-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide, also known as COX-2 inhibitor, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor works by selectively inhibiting the activity of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide, which is upregulated in response to inflammation and pain. By blocking the production of prostaglandins, N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor reduces inflammation and pain, and may also have anti-cancer effects by inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, pain, and fever, as well as inhibiting the growth and survival of cancer cells. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide, as well as its ability to penetrate the blood-brain barrier. However, the compound also has some limitations, including its potential for off-target effects and its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor, including the development of more potent and selective compounds, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its anti-cancer effects in combination with other therapies. Additionally, further studies are needed to better understand the mechanism of action of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor and its potential for off-target effects.
Conclusion
In conclusion, N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor is a promising compound with potential applications in the treatment of various diseases. Its selective inhibition of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide makes it a valuable tool for studying the role of this enzyme in inflammation, pain, and cancer. While there are some limitations to its use, further research is needed to fully understand the potential of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor in the development of new therapies for these diseases.

Synthesis Methods

The synthesis of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor involves several steps, including the preparation of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid, which is then coupled with 4-(dibutylsulfamoyl)aniline to form the final product. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide inhibitor has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. The compound has been shown to inhibit the activity of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide, an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation and pain.

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-3-5-13-24(14-6-4-2)29(26,27)17-11-9-15(10-12-17)18(25)21-20-23-22-19(28-20)16-7-8-16/h9-12,16H,3-8,13-14H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQRVGMTYXDYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide

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